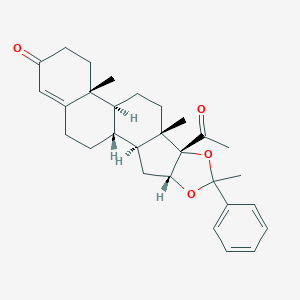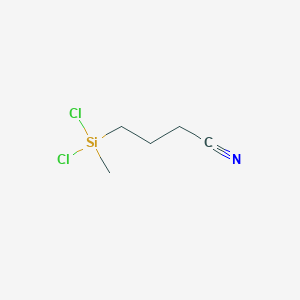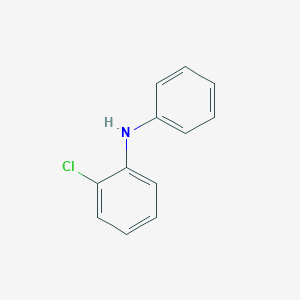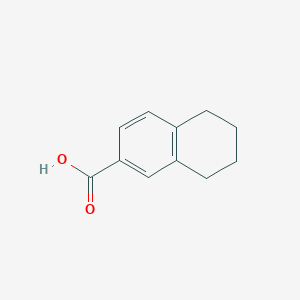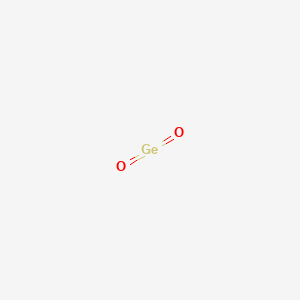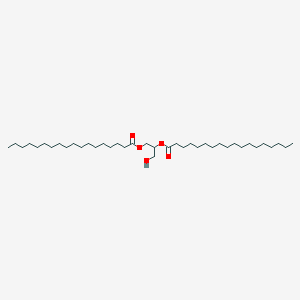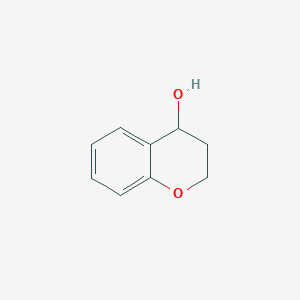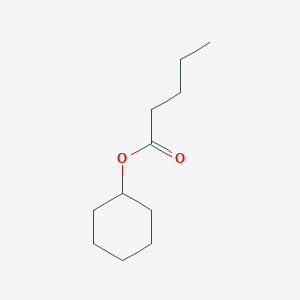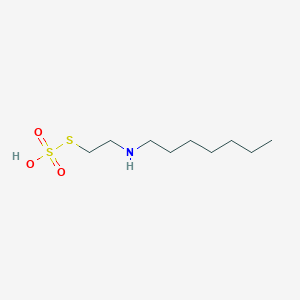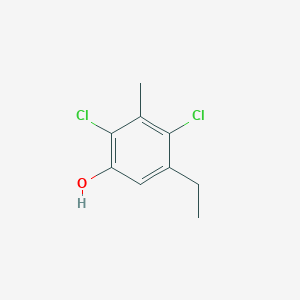
Ethylmalonic acid dibutyl ester
Descripción general
Descripción
Ethylmalonic acid dibutyl ester, also known as Dibutyl ethylmalonate, is a fatty acid ester . It has a molecular formula of C13H24O4 . The compound is also known by other names such as Dibutyl 2-ethylmalonate, Dibutyl-ethylmalonat, Éthylmalonate de dibutyle, and Propanedioic acid, 2-ethyl-, dibutyl ester .
Synthesis Analysis
The synthesis of Ethylmalonic acid dibutyl ester can be achieved through the malonic ester synthesis . This chemical reaction involves the alkylation of diethyl malonate or another ester of malonic acid at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures, which makes separation of products difficult and yields lower .Molecular Structure Analysis
The molecular structure of Ethylmalonic acid dibutyl ester is represented by the InChI string:InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3 . The Canonical SMILES representation is CCCCOC(=O)C(CC)C(=O)OCCCC . Chemical Reactions Analysis
The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .Physical And Chemical Properties Analysis
Ethylmalonic acid dibutyl ester has a molecular weight of 244.33 g/mol . It has a density of 0.955 g/cm3 . The compound has a boiling point of 98-99 °C (Press: 2 Torr) .Aplicaciones Científicas De Investigación
Malonic Ester Synthesis
“Ethylmalonic acid dibutyl ester” can be used in the Malonic Ester Synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . This synthesis is used to convert alkyl halides to carboxylic acids .
Dialkylation
The ester may be dialkylated if deprotonation and alkylation are repeated before the addition of aqueous acid . This variation of the Malonic Ester Synthesis allows for the creation of more complex structures .
Cycloalkylcarboxylic Acid Synthesis
Intramolecular malonic ester synthesis occurs when reacted with a dihalide . This reaction is also called the Perkin alicyclic synthesis . This allows for the creation of cycloalkylcarboxylic acids .
Medicinal Applications
In the manufacture of medicines, malonic ester is used for the synthesis of barbiturates, as well as sedatives and anticonvulsants . This makes “Ethylmalonic acid dibutyl ester” a valuable compound in pharmaceutical research .
Organic Synthesis
“Ethylmalonic acid dibutyl ester” is used in organic synthesis . This broad application allows for the creation of a wide variety of organic compounds .
Synthesis of Acetic Acid Substitutes
The malonic ester synthesis can be thought of being equivalent to the − CH2COOH synthon . This means that “Ethylmalonic acid dibutyl ester” can be used to create acetic acid substitutes .
Mecanismo De Acción
Target of Action
Ethylmalonic acid dibutyl ester, a derivative of malonic acid, primarily targets the carbons alpha to carbonyl groups . These carbons can be deprotonated by a strong base, forming a carbanion .
Mode of Action
The carbanion formed undergoes nucleophilic substitution on the alkyl halide, yielding an alkylated compound . This process is part of the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups .
Biochemical Pathways
The malonic ester synthesis is a key part of the ethylmalonyl-CoA pathway . This pathway is central to the carbon metabolism of many α-proteobacteria and actinomycetes . Its function is to convert acetyl-CoA, a central carbon intermediate, to other precursor metabolites for cell carbon biosynthesis .
Pharmacokinetics
The compound’s molecular weight is 2443273 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the malonic ester synthesis is a substituted acetic acid . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group . This process is equivalent to the − CH 2 COOH synthon .
Action Environment
The action of Ethylmalonic acid dibutyl ester is influenced by environmental factors such as temperature . The esters chosen for the reaction are usually the same as the base used, i.e., ethyl esters with sodium ethoxide . This is to prevent scrambling by transesterification
Safety and Hazards
Propiedades
IUPAC Name |
dibutyl 2-ethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHANSLELCOANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030823 | |
| Record name | Dibutyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylmalonic acid dibutyl ester | |
CAS RN |
1113-92-4 | |
| Record name | Dibutyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



